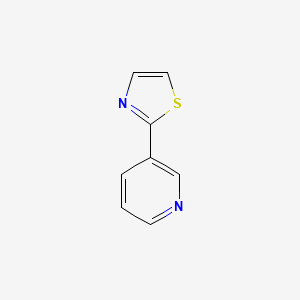

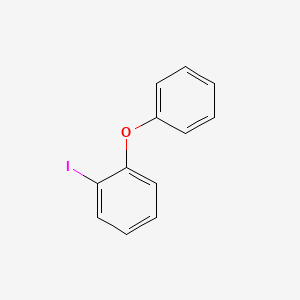

1-Iodo-2-phenoxybenzene

Overview

Description

1-Iodo-2-phenoxybenzene (1-IPB) is an organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile reagent used in a variety of reactions, including oxidation, reduction, and hydrolysis. It can also be used in the preparation of dyes and other organic compounds. 1-IPB is also used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Hypervalent Iodine-mediated Oxidation

Hypervalent iodine compounds, like 1-Iodo-2-phenoxybenzene derivatives, have gained attention for their mild and selective oxidizing properties. These compounds catalyze various oxidation reactions including the oxidation of alcohols, alpha-oxidation of ketones, and oxidative spirocyclization of phenols. They are used in the highly chemoselective oxidation of alcohols to carbonyl compounds such as aldehydes, carboxylic acids, ketones, and cycloalkenones under non-aqueous conditions, demonstrating their utility in organic synthesis (Uyanik & Ishihara, 2009).

Oxidative Transformations with Hypervalent Iodine

Hypervalent iodine compounds are highly effective in the oxidative transformations of various functional groups such as olefins, alkynes, enones, silyl enol ethers, sulfides, and phenols under mild conditions. Their reactivity is enhanced in the presence of crown ether complexes, which undergo oxidative transformations in water, showcasing the adaptability of these compounds in different reaction media (Ochiai, 2007).

Oxidation of Oximes to Nitrile Oxides

1-Iodo-2-phenoxybenzene and related hypervalent iodine reagents have been utilized for the efficient oxidation of aldoximes to nitrile oxides, which can then be trapped in situ with olefins. This method facilitates tandem oxidative dearomatization of phenols/intramolecular nitrile oxide cycloaddition sequences, leading to useful synthetic intermediates (Mendelsohn et al., 2009).

Electrochemical Sensor Applications

Beyond synthetic applications, 1-Iodo-2-phenoxybenzene derivatives have found use in the development of electrochemical sensors. For instance, a study introduced a new electrochemical sensor based on Fe3O4 functionalized graphene oxide-gold nanoparticle composite film for the simultaneous determination of phenolic compounds. This highlights the potential of hypervalent iodine chemistry in analytical applications (Erogul et al., 2015).

properties

IUPAC Name |

1-iodo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLGVLVAJRLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512386 | |

| Record name | 1-Iodo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-phenoxybenzene | |

CAS RN |

34883-46-0 | |

| Record name | 1-Iodo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.